2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone
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Overview
Description
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazine ring, which is a six-membered ring with nitrogen and sulfur atoms, and is substituted with a fluoro group and a nitromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a fluoroacetyl compound with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone involves its interaction with specific molecular targets. The fluoro and nitromethylidene groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-1-methyl-3-nitrobenzene: Similar in having a fluoro and nitro group but lacks the thiazine ring.
2-fluoro-1,3-dimethylbenzene: Contains a fluoro group but has a different substitution pattern and lacks the nitromethylidene group.
Imidazo[2,1-b][1,3]thiazines: Share the thiazine ring structure but differ in the specific substituents and overall structure.
Uniqueness
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone is unique due to its specific combination of a fluoro group, a nitromethylidene group, and a thiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9FN2O3S |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone |
InChI |
InChI=1S/C7H9FN2O3S/c8-4-6(11)9-2-1-3-14-7(9)5-10(12)13/h5H,1-4H2/b7-5- |
InChI Key |
CPCROLSJQSVJBO-ALCCZGGFSA-N |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/SC1)C(=O)CF |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])SC1)C(=O)CF |
Origin of Product |
United States |
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